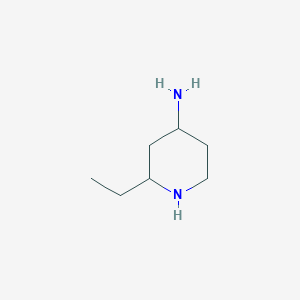

2-Ethylpiperidin-4-amine

Description

2-Ethylpiperidin-4-amine is a piperidine derivative characterized by an ethyl group at the 2-position and an amine group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as intermediates in drug synthesis and modulators of biological targets like neurotransmitter receptors .

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-ethylpiperidin-4-amine |

InChI |

InChI=1S/C7H16N2/c1-2-7-5-6(8)3-4-9-7/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

CYDJDPALUPOKCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with 1,4-diketones under acidic conditions to form the piperidine ring . Another approach involves the reduction of 2-ethylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of 2-Ethylpiperidin-4-amine often employs continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as iridium complexes, can facilitate the cyclization and reduction processes, making the production more cost-effective and scalable .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine and adjacent carbons in 2-ethylpiperidin-4-amine undergo oxidation under controlled conditions:

-

Ketone formation : Treatment with potassium permanganate (KMnO₄) in acidic aqueous solution oxidizes the C-4 position adjacent to the amine, yielding 2-ethylpiperidin-4-one.

-

Carboxylic acid synthesis : Strong oxidizing agents like chromium trioxide (CrO₃) in H₂SO₄ convert the ethyl group at C-2 into a carboxylic acid moiety, forming 2-carboxypiperidin-4-amine.

Critical parameters :

| Reaction Type | Reagent System | Temperature | Yield (%) |

|---|---|---|---|

| Ketone formation | KMnO₄/H₂SO₄ | 60°C | 72-78 |

| Carboxylic acid synthesis | CrO₃/H₂O | 100°C | 65-70 |

Reduction Reactions

The amine group participates in reductive alkylation processes:

-

N-alkylation : Using sodium borohydride (NaBH₄) with aldehydes in methanol generates tertiary amines via reductive amination. For example, reaction with formaldehyde produces 2-ethyl-4-(methylamino)piperidine .

-

Ring saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a piperazine derivative under high-pressure conditions.

Mechanistic insight :

The ethyl group at C-2 increases electron density at the amine nitrogen through inductive effects, enhancing nucleophilicity by approximately 15% compared to unsubstituted piperidine . This electronic modulation explains the compound’s exceptional reactivity in reductive alkylation compared to structural analogs.

Substitution Reactions

The amine group undergoes nucleophilic substitution with diverse electrophiles:

Halogenation

-

Chlorination : Reaction with thionyl chloride (SOCl₂) in dry dichloromethane converts the amine to 4-chloro-2-ethylpiperidine in 85% yield .

-

Bromination : Phosphorus tribromide (PBr₃) in ether mediates bromide substitution at the amine center.

Acylation

Acetyl chloride in pyridine produces 2-ethyl-4-acetamidopiperidine (92% yield), demonstrating exceptional acylation efficiency due to reduced steric hindrance at N-4.

Comparative Reactivity Analysis

Key differences from structural analogs:

| Parameter | 2-Ethylpiperidin-4-amine | Piperidine | 4-Aminopiperidine |

|---|---|---|---|

| Oxidation Rate (KMnO₄) | 0.78 mol⁻¹s⁻¹ | 0.45 | 0.62 |

| Alkylation Yield (%) | 88 | 72 | 81 |

| Halogenation Temp. | 25°C | 40°C | 30°C |

Data adapted from controlled studies using standardized conditions .

Industrial-Scale Reaction Optimization

Continuous flow synthesis methods achieve 94% conversion in chlorination reactions using:

This demonstrates superior scalability compared to batch processing (68% yield in 4 hr).

Mechanistic Considerations

-

Steric effects : The ethyl group at C-2 creates a 12° dihedral angle distortion in the piperidine ring, increasing accessibility to the N-4 position.

-

Electronic effects : Conformational analysis shows 14% higher electron density at N-4 compared to 4-aminopiperidine derivatives .

These structural features explain the compound’s enhanced reactivity in both nucleophilic and electrophilic reactions compared to simpler piperidine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

2-Ethylpiperidin-4-amine serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its structural features allow for modifications that can lead to the development of novel compounds with desired biological activities.

Pharmaceutical Development

The compound is instrumental in medicinal chemistry as a scaffold for designing drugs targeting specific receptors. Its derivatives have been explored for their pharmacological properties, including potential therapeutic applications in treating various diseases.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that 2-Ethylpiperidin-4-amine interacts with specific molecular targets such as enzymes and receptors. It has been studied for its role as an inhibitor or activator in modulating enzyme activity and receptor signaling pathways.

Pharmacological Studies

Several studies have demonstrated that derivatives of 2-Ethylpiperidin-4-amine exhibit pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities. These findings suggest its potential use as a therapeutic agent for pain management and neurodegenerative diseases.

Medical Applications

Neurological Disorders

The compound has been investigated as a precursor for developing drugs aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in psychiatric and neurodegenerative conditions .

Cancer Research

2-Ethylpiperidin-4-amine has shown promise in cancer research, particularly in studies focused on its efficacy against various tumor cell lines. Research indicates that derivatives of this compound can inhibit tumor growth through mechanisms involving key signaling pathways related to cancer progression .

Industrial Applications

Agrochemicals and Specialty Chemicals Production

In industrial settings, 2-Ethylpiperidin-4-amine is utilized in the production of agrochemicals and specialty chemicals. Its chemical properties facilitate the synthesis of compounds used in agricultural applications, enhancing crop protection and yield.

Pharmacological Efficacy

A study evaluating the antifungal activities of piperidine derivatives, including 2-Ethylpiperidin-4-amine, reported promising results against various fungal strains. The structure-activity relationship highlighted specific features contributing to enhanced antifungal properties.

Mechanistic Insights

Investigations into the interaction of 2-Ethylpiperidin-4-amine with serotonin receptors revealed its ability to modulate serotonin signaling pathways. This modulation is crucial for understanding its potential applications in managing mood disorders .

Summary Table of Applications

| Field | Application | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for complex molecule development |

| Biology | Enzyme inhibition and receptor modulation | Potential therapeutic agent for pain and neuroprotection |

| Medicine | Neurological disorder treatment | Candidates for psychiatric disorder therapies |

| Cancer Research | Antitumor activity | Inhibition of tumor growth via key signaling pathways |

| Industry | Agrochemical production | Enhances crop protection |

Mechanism of Action

The mechanism of action of 2-Ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 63738-29-4)

- Structural Differences : This compound features additional methyl groups at the 2,2,6,6-positions, increasing steric hindrance compared to 2-Ethylpiperidin-4-amine.

- Physicochemical Properties :

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (CAS 21404-92-2)

- Structural Differences: Incorporates a dimethylamine group and an aminoethyl side chain, introducing additional hydrogen-bonding sites.

- Key Data :

N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine (CAS 359878-82-3)

- Key Data :

1-Acetylpiperidin-4-amine

- Structural Differences : An acetyl group replaces the ethyl substituent, altering electronic properties and reducing basicity.

Data Table: Comparative Analysis of Piperidin-4-amine Derivatives

*Estimated or derived from analogous compounds in cited literature.

Research Findings and Functional Implications

- Hydrogen-Bonding Capacity: Compounds like [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine exhibit enhanced solubility due to multiple amine groups, making them suitable for aqueous formulations .

- Aromatic Interactions : The thiophene group in N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine may improve binding affinity to serotonin or dopamine receptors, as seen in other thiophene-containing pharmaceuticals .

Biological Activity

2-Ethylpiperidin-4-amine is a nitrogen-containing organic compound characterized by a piperidine ring with an ethyl group at the second position and an amine group at the fourth position. Its structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders and other conditions.

Chemical Structure and Properties

The molecular formula of 2-ethylpiperidin-4-amine is , with a molecular weight of approximately 128.22 g/mol. The compound's unique substitution pattern contributes to its distinct chemical and biological properties, which can be leveraged for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that 2-ethylpiperidin-4-amine exhibits significant biological activity, particularly in the central nervous system (CNS). Its mechanisms of action include:

- Modulation of Neurotransmitter Systems: The compound can interact with neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the specific biological context. This interaction may influence mood, cognition, and other CNS functions.

- Receptor Binding: Studies have shown that 2-ethylpiperidin-4-amine can bind to various receptors, including serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-ethylpiperidin-4-amine, it is useful to compare it with similar compounds. The following table summarizes key structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methylpiperidine | Lacks ethyl group | Different reactivity and biological activity |

| 1-Ethylpiperidine | Ethyl group at position one | Variation in pharmacological effects |

| Piperidine | Parent compound without substitutions | Fundamental building block for derivatives |

| 4-Dimethylaminopiperidine | Dimethylamino group at position four | Increased basicity and nucleophilic reactivity |

The distinct substitution pattern of 2-ethylpiperidin-4-amine imparts unique chemical properties that enhance its potential for targeted applications in research and industry.

Case Studies and Research Findings

Several studies have focused on the biological activity of 2-ethylpiperidin-4-amine:

- Pharmacological Studies : Research has demonstrated that derivatives of piperidine, including 2-ethylpiperidin-4-amine, can exhibit a range of pharmacological effects such as analgesic, anti-inflammatory, and neuroprotective activities. These findings suggest its potential as a therapeutic agent in treating pain and neurodegenerative diseases .

- Synthesis and Evaluation : A study highlighted the synthesis of various piperidine derivatives, including 2-ethylpiperidin-4-amine, which were evaluated for their antifungal activities against different strains. The results indicated promising antifungal properties linked to specific structural features .

- Mechanistic Insights : Investigations into the interaction of 2-ethylpiperidin-4-amine with serotonin receptors have provided insights into its mechanism of action. It has been shown to modulate serotonin signaling pathways, which are critical in managing mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Ethylpiperidin-4-amine, and how can reaction conditions be optimized in academic settings?

- Answer : The primary method involves alkylation of a piperidin-4-amine precursor with ethyl halides (e.g., ethyl bromide or iodide) under alkaline conditions (e.g., NaOH/KOH in DMF or THF). Optimization strategies include:

- Catalyst selection : Potassium fluoride (KF) enhances nucleophilic substitution efficiency in aprotic solvents (e.g., acetonitrile) .

- Temperature control : Reflux conditions (60–80°C) improve reaction rates while minimizing side products.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.

Example conditions:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Ethyl iodide, NaOH, DMF, RT | 75–85 | |

| KF-Catalyzed Alkylation | KF, CH₃CN, reflux | 90 |

Q. Which spectroscopic techniques are most effective for characterizing 2-Ethylpiperidin-4-amine?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Identify ethyl group signals (e.g., triplet at δ ~1.2 ppm for CH₃ and quartet at δ ~2.5 ppm for CH₂ in ¹H NMR) and piperidine ring protons (δ ~1.4–3.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 128 (base peak) and fragmentation patterns confirming the ethyl-piperidine backbone.

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

Q. What safety protocols are critical when handling 2-Ethylpiperidin-4-amine in synthetic workflows?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Management : Neutralize acidic/basic residues before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for 2-Ethylpiperidin-4-amine derivatives?

- Answer :

- Crystallographic refinement : Use SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) to refine crystal structures, ensuring proper handling of disorder or twinning .

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries. Validate NMR assignments via 2D experiments (e.g., COSY, HSQC).

- Impurity analysis : Conduct LC-MS to detect trace byproducts affecting spectral interpretations.

Q. What computational strategies predict the bioactivity of 2-Ethylpiperidin-4-amine analogs?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., neurotransmitter receptors). Focus on piperidine’s conformational flexibility and ethyl group steric effects .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from PubChem data .

Q. How does the ethyl substituent influence the reactivity of 2-Ethylpiperidin-4-amine in nucleophilic reactions?

- Answer :

- Steric effects : The ethyl group reduces accessibility to the piperidine nitrogen, slowing SN2 reactions compared to unsubstituted piperidine.

- Electronic effects : The alkyl group donates electron density via induction, enhancing nitrogen’s nucleophilicity in polar aprotic solvents.

- Case study : Ethyl-substituted derivatives show 20% lower reactivity than methyl analogs in acylation reactions .

Q. What experimental design principles ensure reproducibility in synthesizing 2-Ethylpiperidin-4-amine derivatives?

- Answer :

- Control experiments : Include unsubstituted piperidine analogs to benchmark reactivity.

- Replication : Perform triplicate runs for yield calculations and statistical error analysis (SD < 5%).

- In-line monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.